molecular formula C35H47N7O8 B1666398 t-Butyloxycarbonyl-tryptophyl-leucyl-aspartyl-phenylalanine-hydrazide CAS No. 125598-87-0

t-Butyloxycarbonyl-tryptophyl-leucyl-aspartyl-phenylalanine-hydrazide

Cat. No. B1666398
M. Wt: 693.8 g/mol
InChI Key: XUIILZAJJORFPN-JSRHHAARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-57696 is a cholecystokinin antagonist. It is selective for cortical CCK-B receptors (IC50 = 25 nM), compared with pancreatic CCK-A receptors (IC50 = 15 microM). It is a competitive antagonist in reversing CCK8-stimulated pancreatic amylase secretion and phosphoinositide breakdown. A-57696 behaved as a partial agonist in stimulating calcium mobilization at CCK-B/gastrin receptors.

Scientific Research Applications

Peptide Analogue Synthesis

t-Butyloxycarbonyl-tryptophyl-leucyl-aspartyl-phenylalanine-hydrazide plays a significant role in the synthesis of peptide analogues. It has been used in the synthesis of pseudo-peptide analogues of the C-terminal tetrapeptide of gastrin, with variations in peptide bond structure affecting affinity for gastrin receptors and agonist activity in acid secretion studies (Martinez et al., 1985).

Labelled Compound Synthesis

This compound has been utilized in the synthesis of 14C-labelled pentagastrin analogs. These labeled compounds are significant for biological studies, providing insights into the interactions and functions of peptides in the body (Balaspiri et al., 1982).

Amino Acid Derivatives and Peptide Synthesis

The compound also finds use in the preparation of α-aza-amino-acid derivatives and intermediates crucial for α-aza-peptide synthesis. These derivatives have applications in the synthesis of a wide range of peptides with different residues, demonstrating the versatility of t-Butyloxycarbonyl-tryptophyl-leucyl-aspartyl-phenylalanine-hydrazide in peptide chemistry (Dutta & Morley, 1975).

Gastrin Analogue Synthesis and Study

In addition to synthesizing gastrin analogues, research has been conducted on their specific tritium labelling and pharmacological activities. These studies are essential in understanding the biological properties of gastrin-like compounds and their potential therapeutic applications (Pande et al., 1969).

properties

CAS RN

125598-87-0

Product Name

t-Butyloxycarbonyl-tryptophyl-leucyl-aspartyl-phenylalanine-hydrazide

Molecular Formula

C35H47N7O8

Molecular Weight

693.8 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydrazinecarbonyl)phenyl]-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C35H47N7O8/c1-20(2)14-27(31(46)40-29(19-44)33(48)38-24(18-43)15-21-10-12-22(13-11-21)30(45)42-36)39-32(47)28(41-34(49)50-35(3,4)5)16-23-17-37-26-9-7-6-8-25(23)26/h6-13,17-18,20,24,27-29,37,44H,14-16,19,36H2,1-5H3,(H,38,48)(H,39,47)(H,40,46)(H,41,49)(H,42,45)/t24-,27-,28-,29-/m0/s1

InChI Key

XUIILZAJJORFPN-JSRHHAARSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)NN)C=O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)C(=O)NN)C=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)C(=O)NN)C=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

WLSX

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 57696
A-57696
Boc-Trp-Leu-Asp-Phe-NHNH2
L-Phenylalanine, N-(N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-tryptophyl)-L-leucyl)-L-alpha-aspartyl)-, 1-hydrazide
t-butyloxycarbonyl-tryptophyl-leucyl-aspartyl-phenylalanine-hydrazide
tert-butyloxycarbonyl-Trp-Leu-Asp-Phe-NHNH2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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